molecular formula C19H17N5O2S2 B15122406 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15122406
M. Wt: 411.5 g/mol
InChI Key: PCIJINXRAMHRAJ-UHFFFAOYSA-N
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Description

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of benzothiadiazole, piperidine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the benzothiadiazole and naphthyridine intermediates. One common approach is to first synthesize 2,1,3-benzothiadiazole-4-sulfonyl chloride by reacting 2,1,3-benzothiadiazole with chlorosulfonic acid . This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative. Finally, this derivative is coupled with 1,8-naphthyridine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound. This can lead to interactions with various enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct moieties, which confer a range of electronic and steric properties. This makes it particularly versatile for applications in materials science and medicinal chemistry, where such properties are highly desirable.

Properties

Molecular Formula

C19H17N5O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C19H17N5O2S2/c25-28(26,17-5-1-4-16-18(17)23-27-22-16)24-11-8-13(9-12-24)15-7-6-14-3-2-10-20-19(14)21-15/h1-7,10,13H,8-9,11-12H2

InChI Key

PCIJINXRAMHRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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